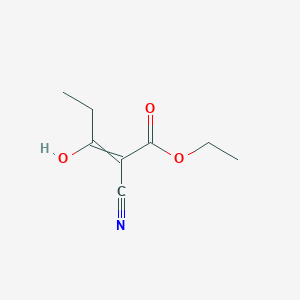

Ethyl 2-cyano-3-hydroxypent-2-enoate

Description

Ethyl 2-cyano-3-hydroxypent-2-enoate is a cyano-substituted α,β-unsaturated ester featuring a hydroxyl group at the 3-position of a pent-2-enoate backbone. The compound’s structure combines electron-withdrawing groups (cyano and ester) with a polar hydroxyl substituent, rendering it highly reactive in conjugate addition and cyclization reactions. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and fine chemicals due to its versatility in forming carbon-carbon and carbon-heteroatom bonds . The hydroxyl group enhances solubility in polar solvents and may participate in hydrogen bonding, influencing crystallization behavior and reactivity compared to non-hydroxylated analogs .

Properties

IUPAC Name |

ethyl 2-cyano-3-hydroxypent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHKGLOJOOFRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation: The Primary Synthetic Route

The Knoevenagel condensation between ethyl cyanoacetate and aldehydes remains the most widely used method for synthesizing α,β-unsaturated cyanoesters, including ethyl 2-cyano-3-hydroxypent-2-enoate.

Classic Base-Catalyzed Protocol

The reaction involves the nucleophilic attack of ethyl cyanoacetate’s active methylene group on an aldehyde carbonyl, followed by dehydration. For this compound, pentanal derivatives serve as the aldehyde precursor.

Procedure :

- Reactants : Ethyl cyanoacetate (1.0 equiv), pentanal (1.0 equiv).

- Catalyst : Piperidine (5–10 mol%) or triethylamine.

- Solvent : Ethanol or methanol.

- Conditions : Reflux for 2–6 hours.

Mechanism :

- Deprotonation of ethyl cyanoacetate by the base.

- Aldol addition to the aldehyde.

- Elimination of water to form the α,β-unsaturated product.

Heterogeneous Catalysis for Green Synthesis

Recent advancements focus on recyclable catalysts to improve sustainability:

Poly(4-Vinylpyridine)/Al₂O₃-SiO₂ (P4VP/Al₂O₃-SiO₂)

- Catalyst loading : 10 wt% relative to aldehyde.

- Solvent : Water.

- Temperature : 80°C.

- Yield : 90–95% with >99% selectivity.

Ionic Liquids (e.g., [MeOEtMIM][CF₃COO])

Alternative Synthetic Strategies

Metal-Free C-Arylation

Arylidene intermediates derived from ethyl cyanoacetate can undergo arylation using hypervalent iodine reagents:

Procedure :

- Reactants : Ethyl cyanoacetate, iodobenzene diacetate (PhI(OAc)₂).

- Base : Triethylamine.

- Solvent : Acetonitrile.

- Temperature : 80°C for 3 hours.

Optimization and Comparative Analysis

Catalyst Performance

The choice of catalyst significantly impacts efficiency:

| Catalyst | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 4 h | 78% | |

| P4VP/Al₂O₃-SiO₂ | Water | 80°C | 2 h | 94% | |

| [MeOEtMIM][CF₃COO] | Neat | RT | 30 min | 89% | |

| NaOH | Ethanol | RT | 1 h | 82% |

Solvent Effects

- Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but require higher temperatures.

- Water : Eco-friendly but limited to water-tolerant catalysts like P4VP composites.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Ethyl 2-cyano-3-hydroxypent-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the cyano group to an amine or the hydroxyl group to a hydrogen.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

Substitution: Amines, thiols, basic or neutral conditions

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alkanes

Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-cyano-3-hydroxypent-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving cyano and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-hydroxypent-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways

Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, such as oxidases and reductases.

Receptors: It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-cyano-3-hydroxypent-2-enoate with structurally related esters, focusing on substituent effects, applications, and physicochemical properties:

Structural and Reactivity Analysis

- Substituent Effects: Hydroxyl (Target Compound): Increases acidity (α-H) and polarity, promoting nucleophilic reactions. Methyl (Ethyl 2-cyano-3-methyl-2-pentenoate): Electron-donating group reduces electrophilicity of the α,β-unsaturated system, favoring slower conjugate additions compared to hydroxylated analogs . Phenyl (Ethyl 2-cyano-3-phenyl-2-butenoate): Introduces steric hindrance and resonance stabilization, enhancing regioselectivity in Diels-Alder reactions . Ethoxy (Ethyl 2-cyano-3-ethoxyacrylate): Ether group reduces hydrogen bonding capacity but improves thermal stability, making it suitable for high-temperature applications .

- Chain Length and Geometry: The pentenate chain in the target compound offers greater conformational flexibility than butenoate derivatives, influencing solubility and substrate compatibility in enzyme-catalyzed reactions . The (2Z)-configuration in Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate affects diastereoselectivity in cycloadditions .

Physicochemical Properties

- Solubility : Hydroxyl groups enhance water solubility (e.g., target compound) compared to methyl or ethoxy analogs, which are more lipophilic .

- Thermal Stability : Ethoxy and phenyl substituents increase decomposition temperatures, as observed in thermogravimetric analysis (TGA) of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.